molecular formula C11H13FO B7870794 1-(3-Fluorophenyl)pentan-1-one

1-(3-Fluorophenyl)pentan-1-one

Cat. No.: B7870794
M. Wt: 180.22 g/mol
InChI Key: XGQSIMBACLPHJC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a pentanone chain

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)pentan-1-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may modulate neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

1-(3-Fluorophenyl)pentan-1-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)pentan-1-one: Differing only in the position of the fluorine atom on the phenyl ring, this compound may exhibit different chemical and biological properties.

    1-(3-Chlorophenyl)pentan-1-one: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.

    1-(3-Methylphenyl)pentan-1-one:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-fluorophenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSIMBACLPHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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